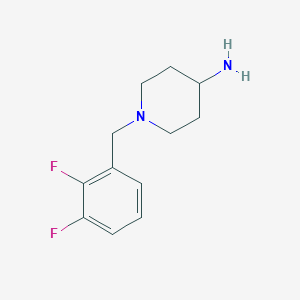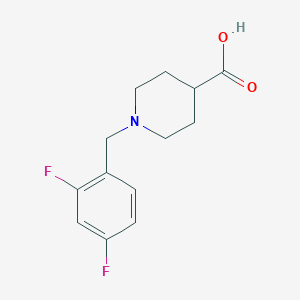
1-(3-Chloro-2-methylbenzyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylbenzyl)piperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and this compound features a benzyl group attached to the nitrogen atom, along with a chlorine and a methyl group on the benzene ring. This structure imparts unique chemical and biological properties to the compound.
Synthetic Routes and Reaction Conditions:
Benzyl Protection: The synthesis often begins with the protection of the benzyl group using benzyl chloride and a suitable base.
Piperidine Formation: The piperidine ring is typically formed through a cyclization reaction involving the reaction of a linear amine precursor with a suitable electrophile.
Chlorination and Methylation: The benzene ring is then chlorinated and methylated using appropriate reagents like chlorine gas and methyl iodide, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale synthesis.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl position, involving reagents like sodium cyanide or other nucleophiles.
Common Reagents and Conditions: Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used under controlled temperature and pressure conditions.
Major Products Formed: The major products include chlorinated and methylated derivatives, as well as various oxidized and reduced forms of the compound.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds: Piperidine derivatives such as 1-(2-methylbenzyl)piperidin-4-amine and 1-(3-chlorobenzyl)piperidin-4-amine are structurally similar.
Uniqueness: The presence of both a chlorine and a methyl group on the benzene ring in 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine distinguishes it from other piperidine derivatives, potentially leading to unique chemical and biological properties.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
1-[(3-chloro-2-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16/h2-4,12H,5-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFLPNMWCYHBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CN2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
![ethyl 5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7827555.png)
![5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7827557.png)
![6-benzyl-4-oxo-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-6-ium-2-olate](/img/structure/B7827558.png)
![6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7827563.png)
![ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827581.png)
![ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827586.png)
![ethyl 3-cyclopropyl-2-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827594.png)
![Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827595.png)





